molecular formula C14H11N3O2 B5645916 4-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]pyridine

4-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]pyridine

Cat. No. B5645916
M. Wt: 253.26 g/mol
InChI Key: BAQYCDZODLJOTO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "4-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]pyridine" typically involves multi-step chemical reactions including ring closure and condensation processes. One example includes the synthesis of related pyrazolo[3,4-b]pyridine derivatives through reactions involving ring opening followed by ring closure of specific precursors, showcasing the complexity and creativity required in synthetic organic chemistry (Halim & Ibrahim, 2022).

Molecular Structure Analysis

The molecular structure of compounds within this chemical class can be determined using techniques such as X-ray crystallography. For instance, studies on similar molecules have provided detailed insights into their crystal structures, indicating monoclinic space groups and intricate hydrogen bond interactions (Ganapathy et al., 2015).

Chemical Reactions and Properties

Compounds featuring oxadiazole and pyridine rings participate in a variety of chemical reactions, offering diverse chemical properties. These include reactions with nucleophiles and electrophiles, showcasing their reactivity and potential for further chemical modifications (Gumus et al., 2018).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are critical for understanding the applications and handling of these compounds. For example, the synthesis and characterization of derivatives have led to insights into their stable forms and potential as materials in various applications (Al‐Refai et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are essential for the application of these compounds in fields such as material science and medicinal chemistry. Studies on similar compounds have explored their electron transport properties and interactions in molecular devices, providing a foundation for future technological applications (Wang et al., 2001).

properties

IUPAC Name

2-(3-methoxyphenyl)-5-pyridin-4-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-18-12-4-2-3-11(9-12)14-17-16-13(19-14)10-5-7-15-8-6-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQYCDZODLJOTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxyphenyl)-5-pyridin-4-yl-1,3,4-oxadiazole

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